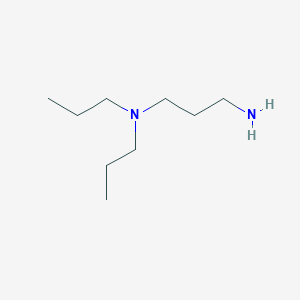![molecular formula C12H8N2O B1267681 10H-Benzo[b][1,8]naphthyridin-5-one CAS No. 28907-30-4](/img/structure/B1267681.png)
10H-Benzo[b][1,8]naphthyridin-5-one
Overview
Description
10H-Benzo[b][1,8]naphthyridin-5-one is a useful research compound. Its molecular formula is C12H8N2O and its molecular weight is 196.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 187568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Binding and Photocleavage Studies
10H-Benzo[b][1,8]naphthyridin-5-one and its derivatives have been studied for their ability to bind to DNA and promote photocleavage. These compounds preferentially bind to AT-rich regions of double-stranded DNA, showing promise as enantioselective binders. Their photocleavage properties under UV light further enhance their potential in molecular biology and genetic engineering applications (T. R. R. Naik et al., 2009).
Synthesis and Functionalization
The synthesis and functionalization of this compound derivatives have been explored extensively. These derivatives have been created through various chemical processes, including regioselective functionalization and cyclization, highlighting their versatile nature in synthetic chemistry (T. Cailly & M. Begtrup, 2010).
Anticancer Properties
Several studies have focused on the anticancer properties of this compound derivatives. For instance, their effectiveness against lung cancer has been demonstrated through molecular docking and cytotoxic activity analysis, showing strong binding properties against proteins responsible for lung cancer and considerable potential in cancer research (S. Thilagam & S. Rajendran, 2015).
Electrochemical Behavior
The electrochemical behavior of these compounds has been studied, revealing insights into their electron transfer mechanisms. This research is significant for developing new materials and technologies in fields like electrochemistry and materials science (E. Y. Khmel’nitskaya et al., 2003).
Fluorescence Studies
Benzo[b][1,8]naphthyridines have been synthesized and investigated for their fluorescence properties, particularly in interaction with solvents and biological proteins like bovine serum albumin. These studies contribute to the development of new fluorescent agents for use in biochemistry and medical diagnostics (D. P. Shelar et al., 2011).
Synthesis and Reactivity
The synthesis and reactivity of this compound derivatives have been a key area of research. This includes exploring novel synthesis methods and understanding their chemical reactivity, which is crucial for pharmaceutical development and material science (L. Voskressensky et al., 2008).
Properties
IUPAC Name |
10H-benzo[b][1,8]naphthyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-11-8-4-1-2-6-10(8)14-12-9(11)5-3-7-13-12/h1-7H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFMSUZBESPPSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90330080 | |
| Record name | 10H-Benzo[b][1,8]naphthyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90330080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28907-30-4 | |
| Record name | NSC187568 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187568 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10H-Benzo[b][1,8]naphthyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90330080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthesis methods for 10H-Benzo[b][1,8]naphthyridin-5-one and its derivatives?
A1: 10H-Benzo[b][1,8]naphthyridin-5-ones are primarily synthesized through the cyclization of N-pyridylanthranilic acids. [] These acids can be prepared via Ullmann condensation of o-halobenzoic acids with substituted 2-aminopyridines in the presence of cupric oxide and anhydrous potassium carbonate. [] The cyclization step can be achieved using various reagents, including:
- Polyphosphoric acid (PPA): PPA is a commonly employed reagent for this cyclization. [, ]
- Concentrated Sulfuric acid (H2SO4): This strong acid can also facilitate the cyclization. []
- Phosphorus oxychloride (POCl3): POCl3 provides an alternative route for the cyclization reaction. []
Q2: What analytical techniques are typically used to characterize this compound and its derivatives?
A2: Characterization of these compounds relies on a combination of spectroscopic and chromatographic methods. Al-Hadedi et al. [] reported using the following techniques:
- Thin Layer Chromatography (TLC): TLC is employed to monitor reaction progress and assess the purity of synthesized compounds. []
- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups and structural features present in the molecules. []
- Nuclear Magnetic Resonance (NMR): Both proton (1H) and carbon (13C) NMR provide detailed information about the structure and connectivity of atoms within the molecules. []
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis helps determine the molecular weight and elucidate fragmentation patterns, offering insights into the compound's structure. []
Q3: Why are 10H-Benzo[b][1,8]naphthyridin-5-ones and related structures of interest in medicinal chemistry?
A3: Benzonaphthyridine derivatives, including 10H-Benzo[b][1,8]naphthyridin-5-ones, are of considerable interest in medicinal chemistry due to their potential biological activities. Their planar structure contributes to their ability to interact with biological targets. [] While the provided research primarily focuses on synthesis and characterization, previous studies highlight the following biological activities associated with benzonaphthyridine derivatives:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 2-[(2-phenylacetyl)amino]acetate](/img/structure/B1267606.png)







